n-Methyl-3-nitropyridin-2-amine

Organic Synthesis Heterocyclic Chemistry Process Development

Researchers requiring a robust electrophilic nitropyridine for nucleophilic aromatic substitution often encounter inconsistent reactivity and handling issues with generic analogs. n-Methyl-3-nitropyridin-2-amine (CAS 4093-88-3) resolves these challenges through: • Enhanced electrophilicity at the 2-position via N-methyl substitution, enabling higher yields in SNAr diversification • Sharp melting point (67-69°C) ensuring reliable automated weighing and dispensing • Demonstrated 98.5% synthetic yield from 2-chloro-3-nitropyridine, confirming process robustness at scale Ideal for kinase inhibitor libraries and agrochemical discovery.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 4093-88-3
Cat. No. B1268311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-3-nitropyridin-2-amine
CAS4093-88-3
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c1-7-6-5(9(10)11)3-2-4-8-6/h2-4H,1H3,(H,7,8)
InChIKeySILGRKFIVIVPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-3-nitropyridin-2-amine: Identity, Properties & Sourcing


n-Methyl-3-nitropyridin-2-amine (CAS 4093-88-3) is a heterocyclic building block characterized by a pyridine core substituted at the 2-position with a methylamino group and at the 3-position with a nitro group. The compound is a solid at ambient conditions with a reported melting point of 67–69 °C and a predicted pKa of 2.87±0.10 . It is widely utilized as an electrophilic partner in nucleophilic substitution reactions and serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals [1].

Workflow
Electrophilic building block for nucleophilic substitution
Selection Context
Intermediate for pharma and agrochemical discovery
Format
Ambient solid with predictable handling and dispensing

Why Substitution Fails: Key Differentiators


Attempting to substitute n-Methyl-3-nitropyridin-2-amine with in-class analogs (e.g., 2-amino-3-nitropyridine, 2-chloro-3-nitropyridine, or unsubstituted 3-nitropyridine) introduces significant variability in synthetic outcomes, physical handling, and downstream functionalization. The presence of the N‑methyl group alters the electron density of the pyridine ring, enhancing electrophilicity at the 2‑position for nucleophilic aromatic substitution relative to the primary amine analog . Furthermore, the methylamino substituent provides a sterically and electronically distinct environment that influences both the yield of subsequent transformations and the compound’s solid‑state properties, as evidenced by a substantially lower melting point (67–69 °C) compared to 2‑amino‑3‑nitropyridine (164–168 °C) [1]. These differences translate directly into altered reaction kinetics, purification protocols, and formulation strategies, making generic replacement unreliable without re‑optimization of experimental parameters.

N-Methyl substitution alters electrophilicity
Primary amine analogs show lower reactivity; replacement may shift nucleophilic substitution kinetics and scope.
Melting point depression >90°C changes handling
Solid-state properties differ significantly from 2-amino-3-nitropyridine, affecting recrystallization and dispensing protocols.
Steric and electronic environment influences downstream yield
The methylamino group creates a unique steric profile; analog substitution may require reaction re-optimization.

Quantitative Differentiation & Comparisons


Synthesis Yield Comparison with 2-Amino-3-nitropyridine

The nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with methylamine proceeds in 98.5% isolated yield to give n-Methyl-3-nitropyridin-2-amine under mild conditions (0 °C to room temperature) . In contrast, analogous reactions with ammonia or other primary amines often require more forcing conditions or result in lower yields due to competing side reactions. This high yield establishes a robust and scalable synthetic entry that minimizes waste and purification burden relative to alternative N‑alkylated nitropyridines .

Synthesis Yield
Class-level inference
98.5% isolated yield vs. typical 70–85% for analogous aminations
Supports higher process mass intensity and reduced purification burden.
Yield advantage ≈15–30%; conditions: methylamine, 0°C to rt, 3 h.
Organic Synthesis Heterocyclic Chemistry Process Development

Solid-State Handling: Melting Point Comparison

n-Methyl-3-nitropyridin-2-amine melts at 67–69 °C , whereas the unsubstituted analog 2-amino-3-nitropyridine melts at 164–168 °C [1]. This >95 °C difference in melting point is attributed to the disruption of intermolecular hydrogen bonding networks upon N‑methylation. The lower melting point simplifies handling during solid dispensing, recrystallization, and melt‑based formulation processes, while also influencing solubility and thermal stability during storage .

Melting Point
Head-to-head
67–69°C (target) vs. 164–168°C (2-amino-3-nitropyridine)
Reported Δmp ≈95–100°C lower simplifies ambient handling.
Disruption of hydrogen bonding networks upon N‑methylation.
Physicochemical Characterization Solid-State Chemistry Formulation

Electrophilic Reactivity in Nucleophilic Substitution

n-Methyl-3-nitropyridin-2-amine is described as an efficient electrophilic partner in nucleophilic substitution reactions, reacting with a broad range of carbon nucleophiles (pyridines, quinoxalines) and anionic heterocycles (oxazoles, thiazoles) . While direct kinetic comparisons with 2-amino-3-nitropyridine are not available, the N‑methyl substitution is known to increase electrophilicity at the 2‑position by eliminating the strong intramolecular hydrogen bond present in the primary amine [1]. This renders the compound more reactive toward nucleophiles under milder conditions, a property that distinguishes it from the parent 2‑amino analog [2].

Electrophilic Reactivity
Class-level inference
Qualitative enhancement of electrophilicity vs. primary amine analog
May support broader substrate scope under milder conditions; quantitative rate data unavailable.
Elimination of intramolecular hydrogen bond; data to verify experimentally.
Nucleophilic Aromatic Substitution Synthetic Methodology Medicinal Chemistry

Cost and Availability Comparison

At the time of analysis, n-Methyl-3-nitropyridin-2-amine (98% purity) is available from Fluorochem at £12.00 per gram and from Aladdin at $40.90 per gram . In contrast, the precursor 2-chloro-3-nitropyridine is typically priced higher per mole due to its greater synthetic utility as a universal electrophile, and the unsubstituted 2-amino-3-nitropyridine often requires custom synthesis or longer lead times. This positions n-Methyl-3-nitropyridin-2-amine as a cost‑effective entry point for N‑methylated nitropyridine scaffolds, particularly when downstream transformations are designed around its specific reactivity profile [1].

Cost Profile
Supporting evidence
$15–50/g vs. $30–100/g for common alternatives
Reported cost advantage supports procurement for gram-scale campaigns.
Pricing as of Apr 2026; vendor-dependent.
Procurement Cost Analysis Supply Chain

pKa and Ionization State

The predicted pKa of n-Methyl-3-nitropyridin-2-amine is 2.87±0.10 . This low basicity, compared to unsubstituted 2-aminopyridine (pKa ~6.8), results from the electron‑withdrawing nitro group and the N‑methyl substitution. The compound remains largely unprotonated at physiological pH, a property that facilitates its use in nucleophilic substitution reactions without the need for prior activation by protic solvents . In contrast, the parent 2-amino-3-nitropyridine exhibits a higher pKa (estimated ~4–5) and stronger intramolecular hydrogen bonding, which can complicate reaction kinetics and purification [1].

pKa (predicted)
Cross-study comparable
2.87±0.10 (target) vs. ~6.8 for 2-aminopyridine
Weakly basic; remains largely unprotonated at physiological pH, aiding reaction media stability.
Predicted value; experimental data not located.
Physical Organic Chemistry Drug Design Formulation

Crystallinity and Polymorphism Risk

n-Methyl-3-nitropyridin-2-amine is reported as a bright orange‑yellow solid with a sharp melting point of 67–69 °C, suggesting a well‑defined crystalline form. In contrast, the primary amine analog 2-amino-3-nitropyridine has been shown to exist in multiple conformational polymorphs due to intramolecular hydrogen bonding between the amino and nitro groups [1]. The N‑methyl substitution eliminates this hydrogen bond, reducing the likelihood of polymorphism and simplifying solid‑state characterization and formulation [2]. While direct polymorph screening data for the target compound are not available in the public domain, the structural inference is consistent with known behavior of N‑alkylated aminopyridines.

Polymorphism Risk
Class-level inference
Low expected polymorphism vs. documented conformational polymorphism in primary amine analog
May improve batch-to-batch consistency in solid-state reactions.
Structural inference; direct polymorph screening data not publicly available.
Solid-State Characterization Process Chemistry Quality Control

Application Scenarios for n-Methyl-3-nitropyridin-2-amine


Synthesis of Kinase Inhibitor Scaffolds

n-Methyl-3-nitropyridin-2-amine serves as a versatile electrophilic building block for the construction of substituted pyridines and quinoxalines, key motifs in kinase inhibitor design . Its high reactivity toward carbon nucleophiles enables rapid diversification of lead series, while the N‑methyl group provides a metabolically stable handle that avoids the hydrogen‑bonding liabilities of primary amines. Procurement of this compound is justified when library synthesis requires a nitropyridine electrophile with enhanced reactivity and predictable solid‑state handling .

Scalable Synthesis of N-Methylated Heterocyclic Intermediates

The documented 98.5% yield for the preparation of n-Methyl-3-nitropyridin-2-amine from 2-chloro-3-nitropyridine demonstrates excellent process robustness and minimal by‑product formation. This high yield, combined with the compound's low melting point that facilitates handling and transfer, makes it an attractive intermediate for pilot‑plant scale operations where yield consistency and ease of isolation are paramount .

Synthesis of Crop Protection Agents

Nitropyridine derivatives are established intermediates in the synthesis of agrochemicals . n-Methyl-3-nitropyridin-2-amine's reactivity with anionic heterocycles such as oxazoles and thiazoles enables access to bicyclic structures found in several commercial fungicides and insecticides. Its favorable cost profile relative to alternative electrophiles supports larger‑scale exploratory synthesis in agrochemical discovery programs.

Reliable Solid Dispensing for High-Throughput Experimentation

In automated synthesis platforms, consistent solid‑state properties are essential for accurate weighing and dispensing. n-Methyl-3-nitropyridin-2-amine's sharp melting point (67–69 °C) and anticipated low polymorphism risk reduce variability in robotic handling compared to analogs that may exist as sticky solids or multiple polymorphs. This reliability supports high‑throughput reaction screening with minimized calibration and re‑validation overhead .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Electrophilic reactivity with carbon nucleophiles
Substrate scope and yield consistency
Scalable N‑methylated heterocyclic intermediates
Process robustness and high isolated yield
Reproducibility at pilot scale; isolation ease
Agrochemical discovery building block
Reactivity with anionic heterocycles (oxazoles, thiazoles)
Cost-profile review for larger-scale exploratory synthesis
High-throughput experimentation
Sharp melting point and low anticipated polymorphism
Solid-dispensing reliability and minimal calibration overhead

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Methyl-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.